molecular formula C7H12O6 B1265091 2-Epi-5-epi-valiolone

2-Epi-5-epi-valiolone

Cat. No. B1265091
M. Wt: 192.17 g/mol
InChI Key: JCZFNXYQGNLHDQ-MVIOUDGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-epi-5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentres at positions 2 and 5 have been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.

Scientific Research Applications

Biosynthesis of C(7)-Cyclitol Moiety of Acarbose

  • Biosynthetic Pathway Analysis : The biosynthesis of C(7)-cyclitol moiety of acarbose, a key component in the alpha-glucosidase inhibitor, initiates from the cyclization of sedo-heptulose 7-phosphate to 2-epi-5-epi-valiolone. The synthesis involves multiple enzymatic mechanisms like dehydration, reduction, epimerization, and phosphorylation (Zhang et al., 2002).

  • Enzyme Catalysis Studies : Enzymes like AcbK and AcbM play a crucial role in this biosynthetic pathway. AcbM, for example, is identified as a kinase that modifies this compound by ATP-dependent phosphorylation (Zhang et al., 2003).

Synthesis and Application in Natural Product Biosynthesis

  • Chemical Synthesis Studies : Research has been conducted on the chemical synthesis of isotopically labeled this compound analogs, contributing to a deeper understanding of the pathway from this compound to the valienamine moiety of acarbose (Arakawa et al., 2003).

  • Role in Pyralomicin Biosynthesis : The compound is an immediate precursor in the biosynthesis of pyralomicin 1a in Nonomuraea spiralis, a process that involves specific activation or substrate-channeling mechanisms (Naganawa et al., 2002).

Comparative and Evolutionary Analysis

  • Evolutionary Analysis : An evolutionary and distribution study of this compound synthases indicates their broad biological roles and potential in the biosynthesis of various cyclic molecules across different organisms (Osborn et al., 2017).

Role in Cyanobacterial Physiology

  • Cyanobacterial Studies : In the cyanobacterium Anabaena variabilis, the activity of this compound synthase is essential for maintaining proper phycobilisome composition, indicating a role in controlling photosynthesis (Spence et al., 2013).

properties

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5-,6+,7-/m1/s1

InChI Key

JCZFNXYQGNLHDQ-MVIOUDGNSA-N

Isomeric SMILES

C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O

Canonical SMILES

C1C(=O)C(C(C(C1(CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Epi-5-epi-valiolone
Reactant of Route 2
2-Epi-5-epi-valiolone
Reactant of Route 3
2-Epi-5-epi-valiolone
Reactant of Route 4
2-Epi-5-epi-valiolone
Reactant of Route 5
2-Epi-5-epi-valiolone
Reactant of Route 6
2-Epi-5-epi-valiolone

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